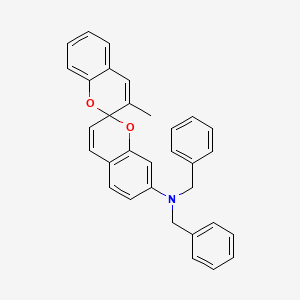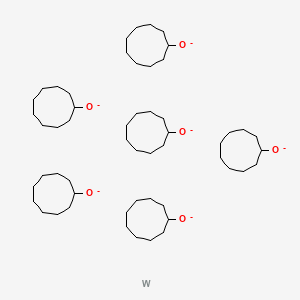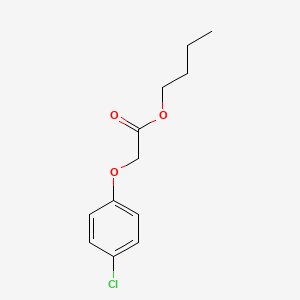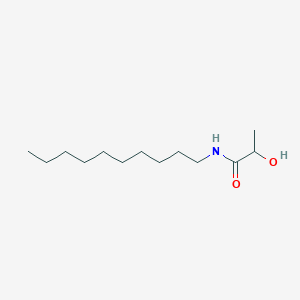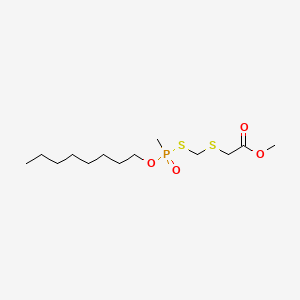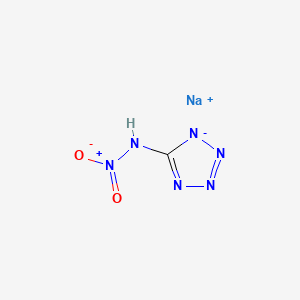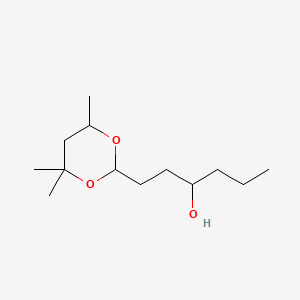
N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrrole ring substituted with an aminophenyl group, a nitro group, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide typically involves the reaction of 2-aminophenyl derivatives with pyrrole derivatives under specific conditions. One common method involves the cyclization of functionalized N-phenylpyrroles, leading to the formation of the desired compound. The reaction conditions often include the use of catalysts such as boron trifluoride etherate and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their cyclization and functionalization. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used .
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, including the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Aminophenyl)isoindole derivatives
- Pyrrolo[1,2-a]quinoxalines
- 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives
Uniqueness
N-(2-Aminophenyl)-1-methyl-4-nitro-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of an aminophenyl group, nitro group, and carboxamide group allows for diverse chemical reactivity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C12H12N4O3 |
|---|---|
Poids moléculaire |
260.25 g/mol |
Nom IUPAC |
N-(2-aminophenyl)-1-methyl-4-nitropyrrole-2-carboxamide |
InChI |
InChI=1S/C12H12N4O3/c1-15-7-8(16(18)19)6-11(15)12(17)14-10-5-3-2-4-9(10)13/h2-7H,13H2,1H3,(H,14,17) |
Clé InChI |
RQXDRDPUZQZFDZ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=C1C(=O)NC2=CC=CC=C2N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(chloromethyl)-3-methylphenyl] ethyl carbonate](/img/structure/B13761651.png)
![2-Methylpyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B13761655.png)


